![molecular formula C15H21N5O2 B5691846 N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)
N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine, also known as DTG, is a chemical compound that belongs to the class of spirocyclic piperidine derivatives. DTG is a potent and selective agonist of the sigma-1 receptor, which is a protein that plays an important role in various cellular processes, including calcium signaling, protein trafficking, and cell survival. DTG has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the central nervous system. The sigma-1 receptor is involved in the regulation of various cellular processes, including calcium signaling, protein trafficking, and cell survival. N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine acts as a potent and selective agonist of the sigma-1 receptor, which leads to the modulation of various neurotransmitter systems and the activation of various signaling pathways.
Biochemical and Physiological Effects
N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, the activation of various signaling pathways, and the promotion of neuronal survival and regeneration. N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to modulate various neurotransmitter systems, and its neuroprotective and neurotrophic effects. However, N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine also has several limitations, including its complex synthesis method, its potential toxicity and side effects, and its limited availability.
Direcciones Futuras
There are several future directions for the research on N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine, including the development of more efficient and scalable synthesis methods, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine may also be used as a tool compound for the study of the sigma-1 receptor and its role in various cellular processes. Furthermore, the development of novel sigma-1 receptor agonists based on the structure of N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine can be synthesized using several methods, including the reaction of 2,5-dimethoxyaniline with 1,3-dichloroacetone followed by the reaction with 1,2,4,5-tetraaminobenzene. Another method involves the reaction of 2,5-dimethoxyaniline with 1,3-dibromopropane followed by the reaction with 1,2,4,5-tetraaminobenzene. Both methods require multiple steps and careful purification to obtain pure N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine.
Aplicaciones Científicas De Investigación
N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has been shown to have neuroprotective and neurotrophic effects, which may help to prevent or reverse neuronal damage and degeneration. N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
9-N-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-21-10-5-6-12(22-2)11(9-10)17-14-18-13(16)19-15(20-14)7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFRTGCPUWMXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3(CCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)
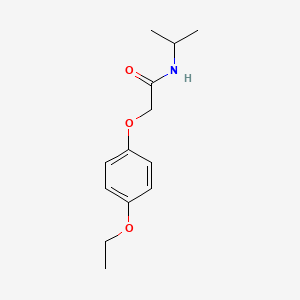
![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)
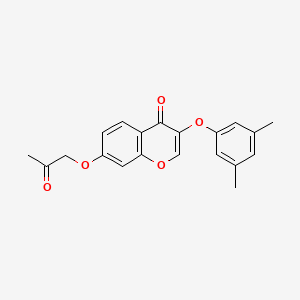
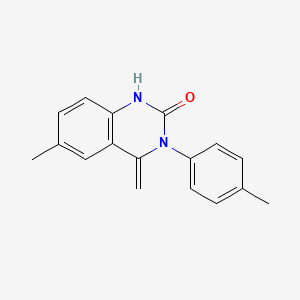
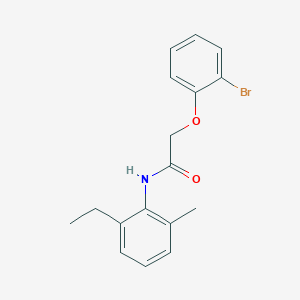
![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
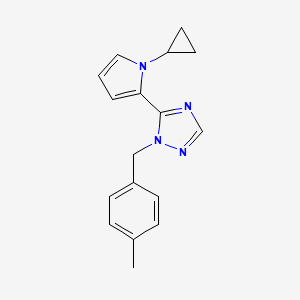
![2-methyl-5-{[(4-methylphenyl)thio]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5691838.png)
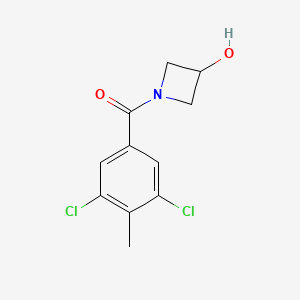
![(3R*,5R*)-N-{2-[(4-methylphenyl)thio]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5691861.png)
![1-cyclopentyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5691868.png)
![1-{4-[(4S)-4-hydroxy-3,3,4-trimethyl-1-piperidinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5691876.png)